molecular formula C20H18N2O2S B3584979 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole

Cat. No.: B3584979
M. Wt: 350.4 g/mol
InChI Key: IBPZCYUALAQTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the indole and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, indole derivatives, and dimethoxybenzene. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-oxazole
  • 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-imidazole
  • 2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-pyrazole

Uniqueness

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-19(15-11-21-16-7-5-4-6-14(15)16)22-20(25-12)13-8-9-17(23-2)18(10-13)24-3/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPZCYUALAQTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-5-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.